![molecular formula C7H8ClF2NO2S B1612771 2-[(Difluoromethyl)sulfonyl]aniline CAS No. 24906-75-0](/img/structure/B1612771.png)
2-[(Difluoromethyl)sulfonyl]aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
C-H Bond Sulfonylation : The direct C-H bond sulfonylation of anilines, involving the insertion of sulfur dioxide under metal-free conditions, represents a notable advancement in organic synthesis. This process yields 2-sulfonylanilines through a three-component reaction without the need for metal catalysts or additives. The efficiency of this method is underscored by its broad functional group tolerance and the hypothesized involvement of a radical process, which suggests a wide applicability in synthesizing sulfonylated aniline derivatives (Kaida Zhou et al., 2018).
Synthesis of Sulfonated Compounds : The facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines, highlights another dimension of sulfonyl compound synthesis. This method efficiently produces sulfonated oxindoles, leveraging anilines as the aryl source and sulfonyl radicals generated in situ from sulfur dioxide as key intermediates (Tong Liu et al., 2017).
Fluorescent Materials and Sensors
Fluorescent Scaffolds : The development of 2,6-bis(arylsulfonyl)anilines as fluorescent scaffolds through intramolecular hydrogen bonds has opened new avenues in material science. These compounds exhibit high fluorescence emissions in the solid state, with potential applications as solid-state fluorescent materials and turn-on-type probes based on aggregation-induced emission. The fluorescence enhancement and improved photostability of these compounds make them promising candidates for selective detection applications, including DNA sensing (Teruo Beppu et al., 2014).
Environmental Science
Polyfluorinated Ether Sulfonates as PFOS Alternatives : In environmental science, the identification of novel polyfluorinated ether sulfonates, developed as alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry, underscores the importance of understanding the environmental behaviors and potential adverse effects of these substances. The investigation into the occurrence and distribution of these compounds in municipal sewage sludge samples across China provides crucial insights into their environmental impact and the need for further study on their biodegradation and toxicity (Ting Ruan et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7(9)13(11,12)6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDCVGFGRZLIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(Difluoromethyl)sulfonyl]aniline | |
CAS RN |
24906-75-0 | |
| Record name | 2-difluoromethanesulfonylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



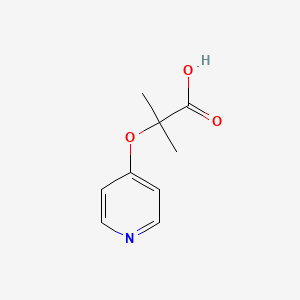
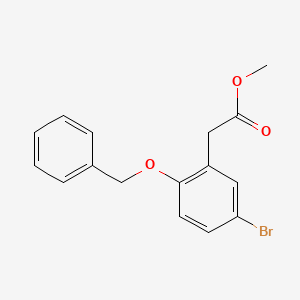
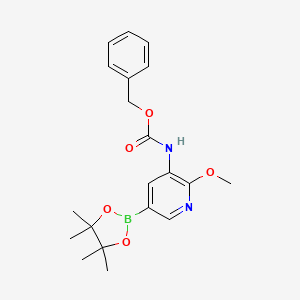
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)

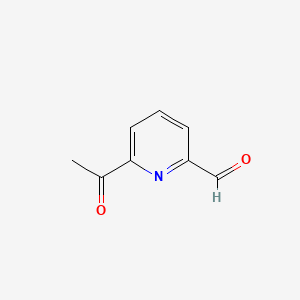
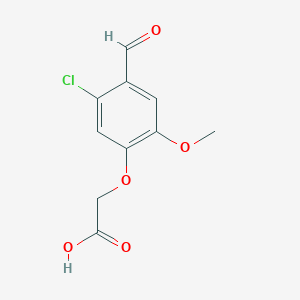
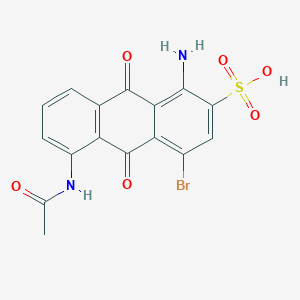
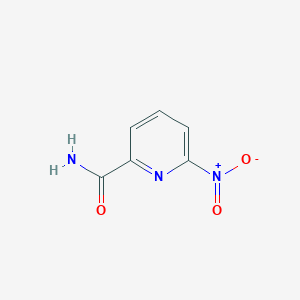
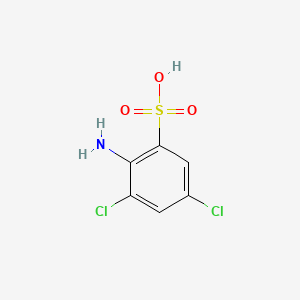
![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)


![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)